molecular formula C9H8BrF3O B1292856 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol CAS No. 1148050-30-9

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

Cat. No. B1292856
CAS RN: 1148050-30-9
M. Wt: 269.06 g/mol
InChI Key: NUQKLBWHNGSIIU-UHFFFAOYSA-N
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Description

The compound "3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol" is a brominated and trifluoromethylated organic molecule. It is structurally related to various compounds that have been studied for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The presence of both bromine and trifluoromethyl groups suggests that this compound could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated compounds involves multiple steps, including halogenation, oxidation, and the use of Grignard reagents. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone was achieved from 1-bromo-3-(trifluoromethyl)benzene via a Grignard reaction followed by oxidation with a mixture of Na2Cr2O7 and concentrated sulfuric acid, yielding an overall 82.5% yield . Similarly, the preparation of carboxylic acid 4'-bromophenacyl ester derivatives involves the reaction of carboxylate salts with 4'-bromophenacyl triflate in acetonitrile .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction (XRD), which provides detailed information about the arrangement of atoms within a crystal. For example, the structure of (E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one was elucidated using single-crystal XRD, and the data were supported by Density Functional Theory (DFT) calculations .

Chemical Reactions Analysis

The presence of bromine and trifluoromethyl groups in the molecule allows for various chemical reactions. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3·4H2O leads to both addition-elimination and substitution products . Additionally, the photodissociation dynamics of 3-bromo-1,1,1-trifluoro-2-propanol have been studied, revealing insights into the C-Br bond dissociation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. The trifluoromethyl group is known to impart unique chemical and physical properties, such as increased lipophilicity and stability. The photodissociation studies of 3-bromo-1,1,1-trifluoro-2-propanol at different wavelengths provide information on the energy distributions and the dynamics of bond cleavage, which are crucial for understanding the reactivity and stability of the compound .

properties

IUPAC Name

3-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQKLBWHNGSIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648865
Record name 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

CAS RN

1148050-30-9
Record name 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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